(2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride
Overview
Description
(2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.64 g/mol
Preparation Methods
The synthesis of (2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride involves several steps. One common synthetic route includes the reaction of (2S,4R)-4-methoxypyrrolidine-2-carboxylic acid with methanol in the presence of a suitable catalyst to form the methyl ester. This ester is then treated with hydrochloric acid to yield the hydrochloride salt . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
(2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
(2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
(2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride can be compared with other similar compounds, such as:
(2S,4R)-4-methoxypyrrolidine-2-carboxylic acid: The parent acid form of the compound.
Methyl 4-methoxypyrrolidine-2-carboxylate: The ester form without the hydrochloride salt.
(2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride: A similar compound with a hydroxyl group instead of a methoxy group
Properties
IUPAC Name |
methyl (2S,4R)-4-methoxypyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-5-3-6(8-4-5)7(9)11-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQRVWFFHPYBJV-IBTYICNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](NC1)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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